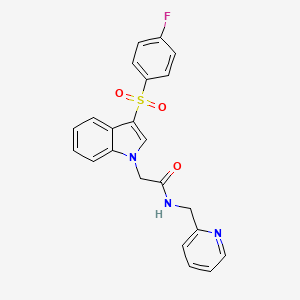

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

This compound is a synthetic indole-based acetamide derivative characterized by a 4-fluorophenyl sulfonyl group at the 3-position of the indole ring and a pyridin-2-ylmethyl acetamide moiety at the 1-position. The sulfonyl group enhances metabolic stability and binding affinity, while the pyridine moiety may contribute to improved solubility and interaction with biological targets via hydrogen bonding .

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S/c23-16-8-10-18(11-9-16)30(28,29)21-14-26(20-7-2-1-6-19(20)21)15-22(27)25-13-17-5-3-4-12-24-17/h1-12,14H,13,15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHHLCSVDVERMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the fluorophenyl sulfonyl group and the pyridinylmethyl acetamide group. The key steps in the synthesis may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the indole core using a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Attachment of the Pyridinylmethyl Acetamide Group: This can be accomplished through an amide coupling reaction, where the sulfonylated indole intermediate reacts with pyridin-2-ylmethylamine and an acylating agent like acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing a nitro group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Indole-Based Acetamide Derivatives

Key Observations :

- Sulfonyl vs. Non-sulfonyl Groups: The presence of the 4-fluorophenyl sulfonyl group in the target compound and compound 37 correlates with enhanced enzyme-binding properties compared to non-sulfonylated analogs like the flurbiprofen-tryptamine conjugate .

- Pyridine vs. Phenyl Moieties : The pyridin-2-ylmethyl group in the target compound may offer superior solubility and target specificity over purely phenyl-substituted derivatives (e.g., compound 3a in ).

- Biological Activity: Sulfonamide-containing indoles (e.g., compound 37 ) show COX-2 inhibition, whereas hydroxyimino derivatives excel in antioxidant applications, highlighting substituent-dependent activity.

Physicochemical Data :

- Melting Points: Sulfonamide-indole derivatives (e.g., compound 4f ) exhibit higher melting points (222–225°C) compared to non-sulfonylated analogs (132–230°C ), likely due to increased molecular rigidity.

- Spectroscopic Characterization : NMR and MS data for related compounds confirm structural integrity. For example, compound 4f shows distinct 1H-NMR signals for the acetamide methyl group (δ 2.12 ppm) and fluorophenyl protons (δ 7.20 ppm).

Key Findings :

- The target compound’s structural similarity to compound 37 suggests potent COX-2 inhibition, likely surpassing non-sulfonylated indoles.

- Antioxidant indole acetamides exhibit strong radical scavenging but lack enzyme-targeted activity, emphasizing the role of sulfonyl/pyridine groups in specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.